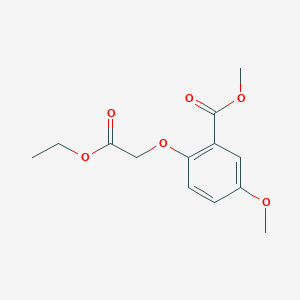![molecular formula C10H18 B12524841 2,3,5-Trimethylbicyclo[2.2.1]heptane CAS No. 681272-35-5](/img/structure/B12524841.png)
2,3,5-Trimethylbicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Trimethylbicyclo[2.2.1]heptane is a bicyclic hydrocarbon with the molecular formula C10H18. This compound is part of the bicyclo[2.2.1]heptane family, which is characterized by a unique bridged ring structure. The compound is known for its stability and distinctive chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethylbicyclo[2.2.1]heptane typically involves the catalytic hydrogenation of terpenes. One common method is the hydrogenation of pinene derivatives under high pressure and temperature conditions using a metal catalyst such as palladium or platinum . The reaction proceeds efficiently, yielding the desired bicyclic structure.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for the efficient and large-scale production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,5-Trimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a metal catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine, leading to the formation of halogenated derivatives.
Major Products: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound .
Applications De Recherche Scientifique
2,3,5-Trimethylbicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2,3,5-Trimethylbicyclo[2.2.1]heptane exerts its effects involves interactions with various molecular targets and pathways. For instance, its derivatives may act on specific enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-:
Bicyclo[2.2.1]heptane, 2,2,3-trimethyl-: Another closely related compound, differing in the methyl group positions.
Uniqueness: 2,3,5-Trimethylbicyclo[2.2.1]heptane is unique due to its specific methyl group arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
681272-35-5 |
|---|---|
Formule moléculaire |
C10H18 |
Poids moléculaire |
138.25 g/mol |
Nom IUPAC |
2,3,5-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H18/c1-6-4-9-5-10(6)8(3)7(9)2/h6-10H,4-5H2,1-3H3 |
Clé InChI |
LFFRHZAGVMODPV-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2CC1C(C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


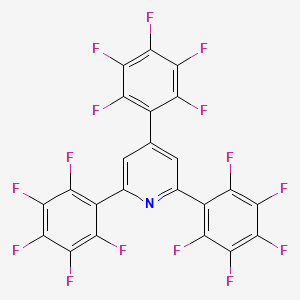
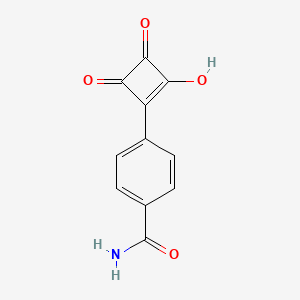
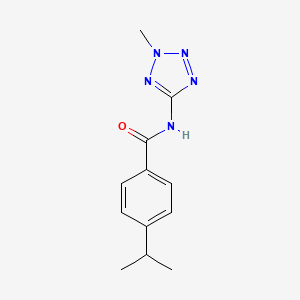
![Ethyl tetrahydro-3,5-methanopyrrolo[3,4-d][1,2]oxazole-3(2H)-carboxylate](/img/structure/B12524795.png)
![1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12524798.png)
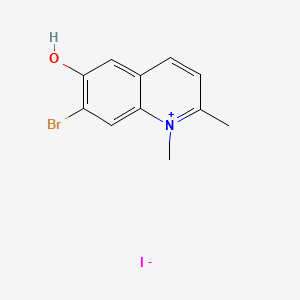
![2-(4'-Fluoro-6-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12524805.png)
![Methyl [(1R)-1-(4-fluorophenyl)-3-oxobutyl]carbamate](/img/structure/B12524824.png)
![2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol](/img/structure/B12524827.png)

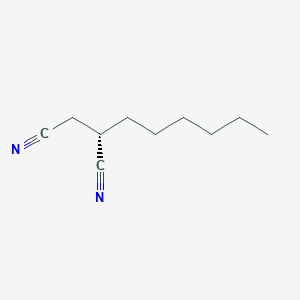
![1,3-Bis[(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]propan-2-ol](/img/structure/B12524835.png)
![2-[(Benzenesulfonyl)methyl]-1,3-difluorobenzene](/img/structure/B12524842.png)
